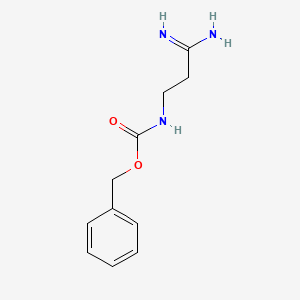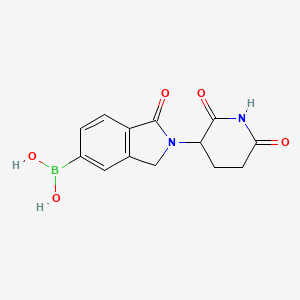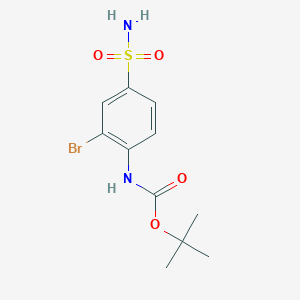
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O4S It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a sulfamoyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate typically involves the reaction of 2-bromo-4-sulfamoylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-bromo-4-sulfamoylaniline in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., ethanol, dimethylformamide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products Formed
Substitution Reactions: Substituted phenylcarbamates.
Hydrolysis: 2-bromo-4-sulfamoylaniline and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the sulfamoyl group.
Applications De Recherche Scientifique
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4-bromophenyl)carbamate: Similar structure but lacks the sulfamoyl group.
Tert-butyl (2-bromo-4-nitrophenyl)carbamate: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is unique due to the presence of both bromine and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H15BrN2O4S |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-4-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
Clé InChI |
SULODMUYWJOJLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


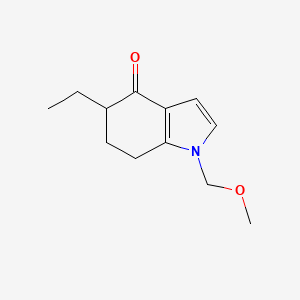
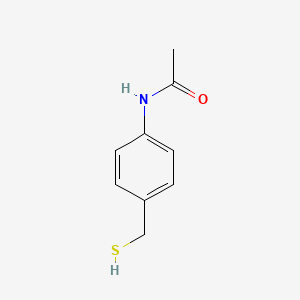
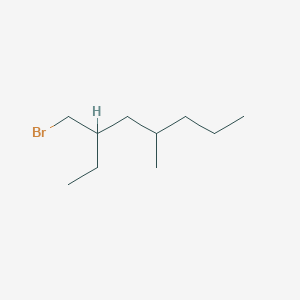
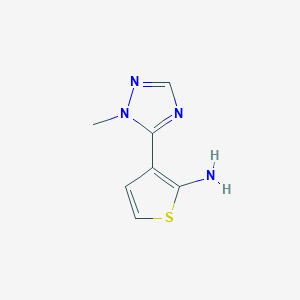

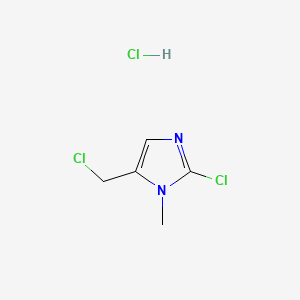

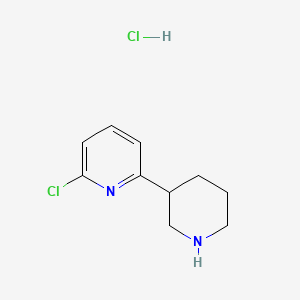

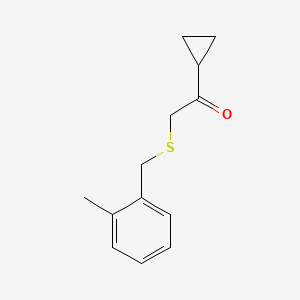
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
